molecular formula C8H3BrF3NO B13575932 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene

2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene

Cat. No.: B13575932
M. Wt: 266.01 g/mol
InChI Key: KOBXJTRBVQTFLN-UHFFFAOYSA-N
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Description

2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H4BrF3NO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, isocyano, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of trifluoromethoxybenzene. The trifluoromethoxybenzene is dissolved in liquid bromine with iron as a catalyst and heated to 100°C for 16 hours. The reaction mixture is then washed with hydrochloric acid, sodium bisulfite solution, and saturated sodium chloride solution. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide (LIDA) for generating reactive intermediates, and palladium catalysts for coupling reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aromatic compound with a carbon-carbon bond formed between the benzene ring and the coupling partner .

Scientific Research Applications

2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene is not well-documented. its reactivity is primarily due to the presence of the bromine, isocyano, and trifluoromethoxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound .

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

2-bromo-1-isocyano-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3BrF3NO/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H

InChI Key

KOBXJTRBVQTFLN-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

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